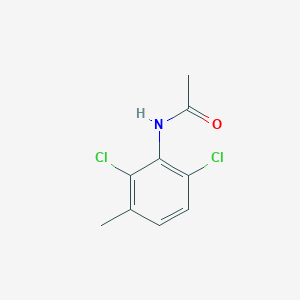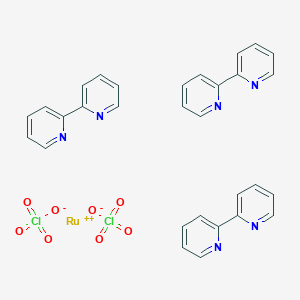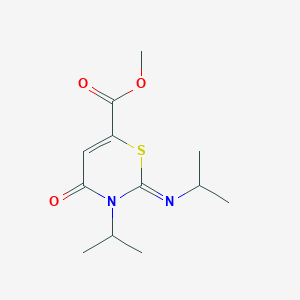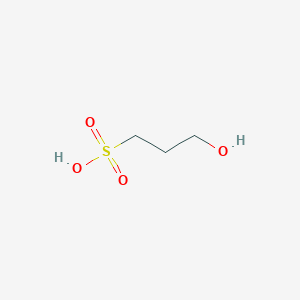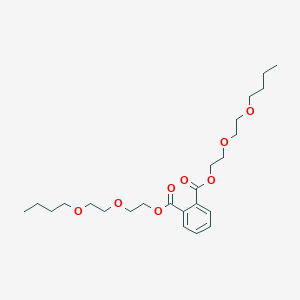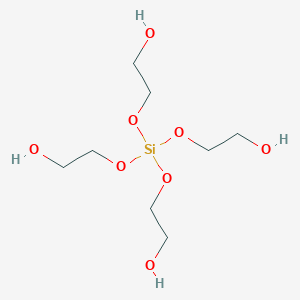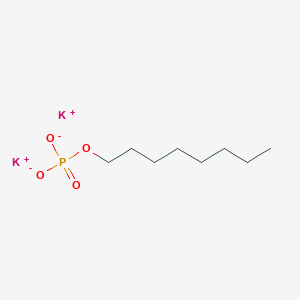
Dipotassium octyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium octyl phosphate (DKOP) is a chemical compound with the molecular formula K2C8H17O4P. It is a surfactant that is commonly used in various industries, including cosmetics, detergents, and pharmaceuticals. DKOP is also used in scientific research as a reagent for various experiments.
Applications De Recherche Scientifique
Dipotassium octyl phosphate is widely used in scientific research as a reagent for various experiments. It is commonly used as a surfactant in the preparation of liposomes, which are used as drug delivery systems. Dipotassium octyl phosphate is also used in the preparation of microemulsions, which have applications in the food industry as well as in drug delivery. Dipotassium octyl phosphate is also used in the preparation of nanoparticles, which have applications in drug delivery, imaging, and sensing.
Mécanisme D'action
The mechanism of action of Dipotassium octyl phosphate is related to its surfactant properties. Dipotassium octyl phosphate has a hydrophilic head and a hydrophobic tail, which allows it to interact with both water and oil. When Dipotassium octyl phosphate is added to a solution, it forms micelles, which are structures that have a hydrophilic outer shell and a hydrophobic inner core. Dipotassium octyl phosphate can also interact with lipid membranes, causing them to become more fluid.
Effets Biochimiques Et Physiologiques
Dipotassium octyl phosphate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dipotassium octyl phosphate can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Dipotassium octyl phosphate has also been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals. In vivo studies have shown that Dipotassium octyl phosphate can have an effect on lipid metabolism, reducing the levels of triglycerides and cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Dipotassium octyl phosphate has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to obtain. It is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, Dipotassium octyl phosphate also has some limitations. It can be toxic to cells at high concentrations, which limits its use in some experiments. It can also interfere with the activity of some enzymes, which may affect the results of experiments.
Orientations Futures
There are many future directions for research involving Dipotassium octyl phosphate. One area of research is the development of new drug delivery systems using Dipotassium octyl phosphate. Another area of research is the study of the biochemical and physiological effects of Dipotassium octyl phosphate in vivo. There is also potential for the use of Dipotassium octyl phosphate in the development of new imaging and sensing technologies. Finally, there is potential for the development of new surfactants based on the structure of Dipotassium octyl phosphate, which may have improved properties for use in various industries.
Méthodes De Synthèse
The synthesis of Dipotassium octyl phosphate involves the reaction between octanol and phosphorus oxychloride in the presence of potassium hydroxide. The reaction produces Dipotassium octyl phosphate as the main product, along with potassium chloride as a byproduct. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted side products.
Propriétés
Numéro CAS |
19045-79-5 |
|---|---|
Nom du produit |
Dipotassium octyl phosphate |
Formule moléculaire |
C8H17K2O4P |
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
dipotassium;octyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-2-3-4-5-6-7-8-12-13(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
LPZZAIMVFFLHQU-UHFFFAOYSA-L |
SMILES |
CCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
SMILES canonique |
CCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Autres numéros CAS |
51404-72-9 19045-79-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



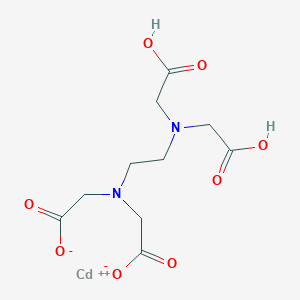
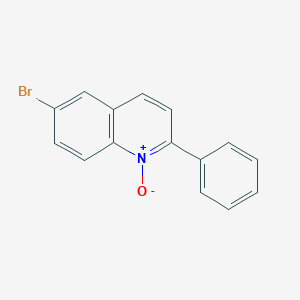
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
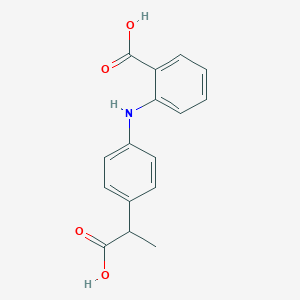

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)

